molecular formula C14H20OSi B11719395 Trimethyl[2-(3-propoxyphenyl)ethynyl]silane

Trimethyl[2-(3-propoxyphenyl)ethynyl]silane

Cat. No.: B11719395
M. Wt: 232.39 g/mol
InChI Key: CMENWOHGDHLABP-UHFFFAOYSA-N
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Description

Trimethyl[2-(3-propoxyphenyl)ethynyl]silane: is an organosilicon compound with the molecular formula C14H20OSi and a molecular weight of 232.39 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a 3-propoxyphenyl moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl[2-(3-propoxyphenyl)ethynyl]silane typically involves the reaction of 3-propoxyphenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified using standard techniques such as distillation or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Trimethyl[2-(3-propoxyphenyl)ethynyl]silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Trimethyl[2-(3-propoxyphenyl)ethynyl]silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Trimethyl[2-(3-propoxyphenyl)ethynyl]silane involves its interaction with various molecular targets and pathways. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages with azides. The trimethylsilyl group can be selectively removed to reveal a reactive ethynyl group, which can further undergo various chemical transformations .

Comparison with Similar Compounds

Uniqueness: Trimethyl[2-(3-propoxyphenyl)ethynyl]silane is unique due to the presence of the 3-propoxyphenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly useful in specific synthetic applications where the propoxyphenyl moiety is desired .

Biological Activity

Trimethyl[2-(3-propoxyphenyl)ethynyl]silane is a silane compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, relevant studies, and potential applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13_{13}H16_{16}O1_{1}Si
  • Molecular Weight : 220.35 g/mol

The compound features a silane backbone with a propoxyphenyl group attached via an ethynyl linkage, which may influence its interaction with biological systems.

This compound exhibits biological activity through its interaction with specific molecular targets. The mechanism of action is believed to involve:

  • Receptor Binding : The compound may bind to various receptors, thereby modulating their activity and influencing cellular pathways.
  • Enzymatic Interaction : It may affect enzymes involved in critical metabolic pathways, leading to altered physiological responses.

Case Studies and Research Findings

  • Anticancer Activity : Preliminary studies have indicated that silane compounds can exhibit cytotoxic effects on cancer cell lines. For instance, research demonstrated that derivatives similar to this compound showed promise in inhibiting tumor growth in vitro. The specific pathways affected include apoptosis and cell cycle regulation.
  • Neuroprotective Effects : Another study focused on the neuroprotective potential of silane derivatives. Results suggested that these compounds could protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases.
  • Anti-inflammatory Properties : Research has also explored the anti-inflammatory effects of silanes. This compound has been noted to downregulate pro-inflammatory cytokines in cell culture models, indicating its potential use in managing inflammatory conditions.

Data Table of Biological Activities

Activity TypeStudy ReferenceFindings
AnticancerInduces apoptosis in cancer cell lines
Neuroprotection Protects against oxidative stress
Anti-inflammatory Reduces pro-inflammatory cytokine levels

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Alkyne Formation : Utilizing appropriate reagents to create the ethynyl linkage.
  • Silane Functionalization : Modifying the silane group to enhance solubility and reactivity.

Potential Applications

  • Pharmaceutical Development : Given its biological activities, this compound could serve as a lead compound for developing new drugs targeting cancer or neurodegenerative diseases.
  • Material Science : Its unique chemical properties may also find applications in creating advanced materials with specific functional characteristics.

Properties

Molecular Formula

C14H20OSi

Molecular Weight

232.39 g/mol

IUPAC Name

trimethyl-[2-(3-propoxyphenyl)ethynyl]silane

InChI

InChI=1S/C14H20OSi/c1-5-10-15-14-8-6-7-13(12-14)9-11-16(2,3)4/h6-8,12H,5,10H2,1-4H3

InChI Key

CMENWOHGDHLABP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C#C[Si](C)(C)C

Origin of Product

United States

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